1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole

Analytical Chemistry Material Science Quality Control

Researchers exploring cannabinoid receptor SAR often face inconsistent yields from non-brominated or isomerically ambiguous pyrrole intermediates. 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole solves this by providing a defined, crystalline (mp 60-63°C) building block where the 2-bromo substituent reliably undergoes Suzuki-Miyaura cross-coupling to generate diverse 2-aryl libraries without altering the critical 1-naphthoyl pharmacophore. Key supply advantages: (i) ≥98% purity ensures reproducible coupling efficiencies; (ii) ambient-stable solid simplifies global logistics; (iii) available from milligram to bulk scales with rapid quotation turnaround.

Molecular Formula C21H22BrNO
Molecular Weight 384.3 g/mol
Cat. No. B13440357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole
Molecular FormulaC21H22BrNO
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCCCCCCN1C=CC(=C1Br)C(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C21H22BrNO/c1-2-3-4-7-14-23-15-13-19(21(23)22)20(24)18-12-8-10-16-9-5-6-11-17(16)18/h5-6,8-13,15H,2-4,7,14H2,1H3
InChIKeyMSEDZAHNPZGMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole Procurement Guide: Key Chemical and Physical Specifications


1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is a functionalized pyrrole derivative with the molecular formula C₂₁H₂₂BrNO and CAS number 1346598-61-5 . It belongs to a class of compounds that includes synthetic cannabinoid receptor ligands, where the naphthoyl group is crucial for receptor affinity [1]. Its defining structural feature is the specific substitution pattern on the pyrrole core: a hexyl chain at the 1-position, a bromine atom at the 2-position, and a 1-naphthoyl group at the 3-position .

Why 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole is Not Interchangeable with Other Naphthoylpyrrole Analogs


Substituting 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole with another naphthoylpyrrole derivative, such as its 4-naphthoyl isomer or a non-brominated analog, is not scientifically valid due to the unique confluence of properties conferred by its exact substitution pattern. The position of the naphthoyl group dictates the compound's physical form and solid-state behavior [1], while the 2-bromo substituent is essential for its primary utility as a reactive intermediate in cross-coupling reactions . Using an analog would introduce uncontrolled variables, potentially leading to different reaction outcomes, altered physical properties, and a loss of the specific reactivity profile required for targeted synthetic applications.

Quantitative Differentiation Data for 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole


Comparative Physicochemical Properties vs. Positional Isomer 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole

The 3-naphthoyl isomer is a solid at ambient temperature with a defined melting point, in contrast to the 4-naphthoyl isomer, which is reported as an oil . This solid-state form simplifies handling, purification, and precise weighing for synthetic applications.

Analytical Chemistry Material Science Quality Control

Synthetic Utility as a Cross-Coupling Intermediate vs. Non-Halogenated Analogs

The presence of a bromine atom at the 2-position enables this compound to participate in a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are not possible with non-halogenated analogs like 1-Hexyl-3-(1-naphthoyl)pyrrole . This allows for the regiospecific introduction of diverse functional groups onto the pyrrole core [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Role as a Specific Precursor in Cannabinoid Research vs. 2-Aryl Pyrroles

This compound's design mirrors that of high-affinity CB1/CB2 ligands. While direct binding data for this specific compound is absent, SAR studies indicate that 2-aryl-substituted pyrroles, a class this compound serves as a precursor for via Suzuki coupling, exhibit higher CB1 receptor affinity than their non-aryl counterparts [1].

Pharmacology Cannabinoid Research Structure-Activity Relationship

Optimal Application Scenarios for 1-Hexyl-2-bromo-3-(1-naphthoyl)pyrrole in Research and Development


Synthesis of 2-Aryl-Substituted Pyrrole Libraries for Cannabinoid Receptor SAR Studies

This compound is ideally suited as a versatile building block for synthesizing libraries of novel 1-hexyl-2-aryl-3-(1-naphthoyl)pyrrole analogs via Suzuki-Miyaura cross-coupling [1]. This is directly supported by class-level evidence indicating 2-aryl substitution is beneficial for cannabinoid receptor affinity [2], allowing researchers to systematically explore structure-activity relationships at the CB1 and CB2 receptors [2].

Development of Internal Reference Standards and Impurity Profiling for Naphthoylpyrrole Cannabimimetics

The compound's well-defined physicochemical properties, including its specific melting point (60-63°C), make it a reliable candidate for use as a reference standard in analytical chemistry . It can be employed in developing HPLC or GC-MS methods for the detection and quantification of structurally related synthetic cannabinoids in forensic or toxicological samples .

Investigating the Impact of Halogen Substitution on Reactivity in Heterocyclic Chemistry

In a broader context of organic methodology, this compound serves as a specific substrate for investigating the reactivity of 2-bromopyrroles in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Its unique substitution pattern (N-hexyl, 3-naphthoyl) allows chemists to probe the steric and electronic effects of these groups on the efficiency and selectivity of palladium-catalyzed transformations .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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